Cas no 2098081-20-8 ((4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol)

(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a heterocyclic compound featuring a benzoxazepine core with an isobutyl substituent and a hydroxymethyl functional group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the oxazepine ring enhances molecular rigidity, while the hydroxymethyl group offers versatility for further derivatization. Its well-defined stereochemistry and synthetic accessibility contribute to its utility in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzyme modulation. The compound’s stability under standard conditions ensures reliable handling in laboratory settings. Researchers value it for its potential in developing novel bioactive molecules with optimized pharmacokinetic profiles.
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol structure
2098081-20-8 structure
Product name:(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
CAS No:2098081-20-8
MF:C14H21NO2
MW:235.32204413414
CID:5728249
PubChem ID:121199766

(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2098081-20-8
    • AKOS026707309
    • (4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
    • F1907-1910
    • 1,4-Benzoxazepine-7-methanol, 2,3,4,5-tetrahydro-4-(2-methylpropyl)-
    • (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
    • Inchi: 1S/C14H21NO2/c1-11(2)8-15-5-6-17-14-4-3-12(10-16)7-13(14)9-15/h3-4,7,11,16H,5-6,8-10H2,1-2H3
    • InChI Key: WMWRONFGUDBYQR-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(CO)=CC=2CN(CC1)CC(C)C

Computed Properties

  • Exact Mass: 235.157228913g/mol
  • Monoisotopic Mass: 235.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Density: 1.065±0.06 g/cm3(Predicted)
  • Boiling Point: 358.5±30.0 °C(Predicted)
  • pka: 14.37±0.10(Predicted)

(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-1910-5g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
5g
$1596.0 2023-09-07
Life Chemicals
F1907-1910-0.5g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
0.5g
$505.0 2023-09-07
TRC
I255271-500mg
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8
500mg
$ 500.00 2022-06-04
TRC
I255271-1g
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8
1g
$ 775.00 2022-06-04
Life Chemicals
F1907-1910-2.5g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
2.5g
$1064.0 2023-09-07
TRC
I255271-100mg
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8
100mg
$ 135.00 2022-06-04
Life Chemicals
F1907-1910-0.25g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
0.25g
$479.0 2023-09-07
Life Chemicals
F1907-1910-1g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
1g
$532.0 2023-09-07
Life Chemicals
F1907-1910-10g
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
2098081-20-8 95%+
10g
$2234.0 2023-09-07

(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Related Literature

Additional information on (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

Compound Introduction: (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol (CAS No. 2098081-20-8)

Introducing the compound (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol, identified by its CAS number 2098081-20-8, is a meticulously crafted molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of oxazepine derivatives, a structurally diverse group known for its broad spectrum of biological activities. The presence of the isobutyl group at the 4-position and the methanol moiety at the 7-position introduces unique pharmacophoric features that contribute to its distinct chemical and pharmacological properties.

The structural framework of (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol incorporates a benzo[f][1,4]oxazepine core, which is a fused heterocyclic system combining benzene and oxazepine rings. This configuration is particularly intriguing due to its ability to interact with various biological targets, making it a valuable scaffold for drug discovery. The tetrahydropyridine moiety further enhances the compound's complexity and potential for modulating biological pathways.

In recent years, there has been growing interest in oxazepine derivatives due to their demonstrated efficacy in treating neurological and psychiatric disorders. The compound (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has been the subject of several studies aimed at elucidating its pharmacological profile. Research has highlighted its potential as an agonist or modulator of certain neurotransmitter receptors, which could make it a promising candidate for therapeutic applications.

One of the most compelling aspects of this compound is its ability to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. These interactions are crucial for understanding its potential role in treating conditions such as anxiety disorders, depression, and cognitive impairments. Preclinical studies have shown that derivatives of oxazepine can exhibit anxiolytic and antidepressant effects by modulating serotonin signaling pathways.

The introduction of the isobutyl group at the 4-position of the benzo[f][1,4]oxazepine ring appears to enhance binding affinity to specific receptor targets. This modification is a common strategy in drug design to improve pharmacokinetic properties and increase selectivity. The methanol moiety at the 7-position adds another layer of complexity, potentially influencing solubility and metabolic stability.

Recent advancements in computational chemistry have allowed researchers to predict the binding modes of (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol with high precision. Molecular docking studies have revealed that this compound can effectively bind to neurotransmitter receptors with high affinity. These findings are supported by experimental data showing that analogs of this compound exhibit significant pharmacological activity in vitro.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. The use of chiral auxiliaries or catalysts ensures that the desired enantiomer is obtained, which is critical for biological activity.

In conclusion, (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol (CAS No. 2098081-20-8) represents a significant advancement in the development of novel pharmacological agents. Its unique structural features and demonstrated interactions with key biological targets make it a promising candidate for further research and potential therapeutic applications. As our understanding of neurological disorders continues to evolve, compounds like this one will play a crucial role in developing innovative treatments.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd